6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline
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Overview
Description
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn considerable attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s structure includes a quinazoline core, a methylsulfonyl group, and a propylpiperazine moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of reactants between different phases to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale microwave-assisted and metal-mediated reactions due to their efficiency and scalability. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The propylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes involved in cell proliferation and survival, such as PI3K and mTOR . By inhibiting these pathways, the compound can induce apoptosis and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and anticancer properties.
Tetrandine: Shows antimetastatic effects on various cancers.
Uniqueness
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline is unique due to its specific structural features, such as the quinazoline core and the propylpiperazine moiety, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-6-19-7-9-20(10-8-19)16-14-11-13(23(2,21)22)4-5-15(14)17-12-18-16/h4-5,11-12H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMASNROWTSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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